molecular formula C21H22N2O5 B2902904 ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate CAS No. 879473-08-2

ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate

Cat. No. B2902904
CAS RN: 879473-08-2
M. Wt: 382.416
InChI Key: UWAUXYDMTQMOMA-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid with an alcohol in the presence of a catalyst . Without specific information, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including an ester group, an ether group, and a phenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents . The other functional groups in the molecule would also influence its reactivity.

Mechanism of Action

The mechanism of action of ETPB is not fully understood. However, studies suggest that ETPB acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, ETPB reduces inflammation and pain.
Biochemical and Physiological Effects:
ETPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that ETPB inhibits the growth of cancer cells, reduces inflammation, and protects against oxidative stress. In vivo studies have shown that ETPB reduces tumor growth and improves cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using ETPB in lab experiments is its high yield and purity. ETPB is also stable under various conditions, making it suitable for different experimental setups. However, ETPB is relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

There are several future directions for the research of ETPB. One of the significant areas of research is the development of ETPB derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of ETPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the mechanism of action of ETPB fully.
In conclusion, ETPB is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. However, further research is needed to fully understand its mechanism of action and to develop ETPB derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of ETPB involves the reaction between 4-hydroxybenzoic acid and 5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of ethyl chloroformate. The reaction is carried out in a solvent, and the product is purified through column chromatography. The yield of ETPB is around 70%.

Scientific Research Applications

ETPB has been extensively studied for its potential applications in various fields of research. One of the significant applications of ETPB is in the field of medicinal chemistry. ETPB has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUXYDMTQMOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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